4-Nitrophthalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDSCYRIROFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065360 | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
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Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-53-9 | |
| Record name | 4-Nitro-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |
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| Record name | 4-Nitrophthalamide | |
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| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
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| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
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| Record name | 4-nitrophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |
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Synthetic Methodologies and Reaction Engineering for 4 Nitrophthalamide and Its Derivatives
Derivatization Strategies and Chemical Transformations of 4-Nitrophthalamide
Formation of Schiff Bases and Related Condensation Products
The formation of Schiff bases, or azomethines, typically involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. isca.in In the context of this compound, direct formation of a Schiff base from the parent molecule is not typical, as the amide nitrogens are not sufficiently nucleophilic and the aromatic ring lacks a carbonyl group for condensation. However, derivatives of this compound can be readily converted into precursors for Schiff base synthesis.
A common strategy involves the chemical modification of the this compound structure to introduce a primary amine functionality. This is most often achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂), yielding 4-aminophthalamide. This transformation can be accomplished using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas or Raney nickel. google.com The resulting 4-aminophthalamide, possessing a reactive primary aromatic amine, can then undergo condensation with a variety of aromatic aldehydes. researchgate.net
The reaction is generally catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov The mechanism proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. isca.in
The following table summarizes representative examples of Schiff base formation from precursors conceptually derived from this compound, illustrating the versatility of this reaction with different aromatic aldehydes.
| Amine Precursor (Derived from this compound) | Aldehyde Reactant | Catalyst | Resulting Schiff Base Structure |
| 4-Aminophthalamide | Benzaldehyde | Glacial Acetic Acid | Imine linkage at the 4-position |
| 4-Aminophthalamide | Salicylaldehyde | Glacial Acetic Acid | Imine linkage at the 4-position |
| 4-Aminophthalamide | 4-Nitrobenzaldehyde | Glacial Acetic Acid | Imine linkage at the 4-position |
| 4-Aminophthalamide | 2-Hydroxyacetophenone | Glacial Acetic Acid | Imine linkage at the 4-position |
This table is illustrative of the general reaction and not based on specific documented syntheses starting directly from this compound.
Nucleophilic Substitution Reactions and Aza-Michael Additions
The electron-withdrawing nature of the nitro group and the two amide groups significantly influences the reactivity of the aromatic ring in this compound, making it susceptible to certain nucleophilic reactions.
Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a potent nucleophile can displace a suitable leaving group on the aromatic ring. While the amide groups themselves are not typical leaving groups, the nitro group (-NO₂) can be displaced by strong nucleophiles under specific conditions, a reaction observed in related nitro-aromatic compounds. For instance, studies on similar structures like 4-Nitro-N-alkyl-1,8-naphthalimides have shown that the nitro group can be substituted by thiolate anions. nih.gov This type of reaction proceeds through a Meisenheimer complex intermediate, and its rate is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring.
Aza-Michael Additions: The nitrogen atom of the imide group in derivatives of this compound, such as 4-nitrophthalimide (B147348), can act as a nucleophile in aza-Michael additions. The presence of the electron-withdrawing nitro group enhances the acidity of the N-H proton, facilitating its deprotonation by a basic catalyst and increasing the nucleophilicity of the resulting anion. rsc.org
Highly enantioselective aza-Michael additions of 4-nitrophthalimide to α,β-unsaturated ketones have been successfully developed. rsc.orgrsc.org These reactions are often catalyzed by chiral organocatalysts, such as cinchona alkaloid derivatives like 9-epi-9-amino-9-deoxyquinine. nih.gov The catalyst activates the 4-nitrophthalimide through hydrogen-bonding interactions, enhancing its nucleophilicity. rsc.org The reaction affords Michael adducts in moderate to good yields with excellent enantioselectivities. rsc.orgrsc.org
The table below details the research findings for the organocatalytic aza-Michael addition of 4-nitrophthalimide to various α,β-unsaturated ketones. rsc.orgnih.gov
| α,β-Unsaturated Ketone | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | 9-epi-9-amino-9-deoxyquinine | 98% | >99% |
| (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 9-epi-9-amino-9-deoxyquinine | 96% | 99% |
| (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 9-epi-9-amino-9-deoxyquinine | 92% | >99% |
| (E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one | 9-epi-9-amino-9-deoxyquinine | 95% | >99% |
| (E)-4-Phenylbut-3-en-2-one | 9-epi-9-amino-9-deoxyquinine | 49% | 95% |
Hydrolytic Transformations to Carbamoyl (B1232498) Nitrobenzoic Acids
The amide functionalities of this compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. The partial hydrolysis of one of the two amide groups results in the formation of a carbamoyl nitrobenzoic acid. Due to the unsymmetrical nature of the starting material, this transformation can lead to two isomeric products: 4-carbamoyl-2-nitrobenzoic acid and 5-carbamoyl-2-nitrobenzoic acid .
The hydrolysis reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the amide group. The reaction is typically slower than the hydrolysis of the corresponding anhydride (B1165640) but can be accelerated by heat and the presence of strong acids or bases.
Studies on the hydrolysis of related phthalanilic acids (o-(N-phenylcarbamoyl)benzoic acids) have shown that the reaction can be subject to intramolecular catalysis. rsc.org In the context of this compound hydrolysis, once one amide group is converted to a carboxylic acid, the resulting ortho-carboxamide structure can facilitate the hydrolysis of the second amide group, though selective mono-hydrolysis can be achieved under controlled conditions. The specific isomer formed (4-carbamoyl vs. 5-carbamoyl) depends on which of the two non-equivalent amide groups is cleaved. The relative reactivity of the two amide positions is influenced by steric and electronic factors imparted by the ortho- and meta-positioning relative to the nitro group.
The general transformation is depicted below:
| Reactant | Conditions | Potential Products |
| This compound | H₃O⁺ or OH⁻, Heat | 4-Carbamoyl-2-nitrobenzoic acid |
| This compound | H₃O⁺ or OH⁻, Heat | 5-Carbamoyl-2-nitrobenzoic acid |
Complete hydrolysis under more vigorous conditions would lead to the formation of 4-nitrophthalic acid.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Nitrophthalamide
X-ray Crystallography of 4-Nitrophthalamide and its Structural Analogues
Single-crystal X-ray diffraction offers unparalleled insight into the solid-state structure of molecules, revealing precise atomic coordinates, bond lengths, and angles. This technique has been pivotal in characterizing this compound and its related compounds.
The molecular structure of this compound, with the systematic name 4-nitrobenzene-1,2-dicarboxamide, is characterized by a significant deviation from planarity. researchgate.netnih.goviucr.org The substituents on the benzene (B151609) ring are twisted out of the ring's plane. researchgate.netnih.goviucr.org The nitro group exhibits a dihedral angle of 11.36 (2)° with respect to the benzene ring. researchgate.netnih.goviucr.org The two amide groups are more substantially twisted, with dihedral angles of 60.89 (6)° and 34.39 (6)°. researchgate.netnih.goviucr.org These amide groups are oriented on opposite sides of the benzene ring's least-squares plane, with the amine functionalities directed away from each other, a conformation that precludes any intramolecular hydrogen bonding. nih.goviucr.org
This non-planar conformation is further detailed by specific torsion angles. For instance, the O1—N1—C1—C2 torsion angle for the nitro group is 168.48 (10)°. nih.govpsu.edu The torsion angles for the N2-amide and N3-amide groups (C3—C4—C7—O3 and C6—C5—C8—O4) are 114.92 (12)° and 142.80 (11)°, respectively. nih.govpsu.edu A similar twisting of the nitro group is observed in the structural analogue 4-nitrophthalonitrile (B195368), where the O—N—Cring—Cring torsion angle is 9.80 (13)°. nih.gov In another analogue, N-(4-fluorophenyl)-4-nitrophthalimide, the dihedral angle between the C—NO2 plane and its adjacent carbocyclic ring is 10.3 (4)°. iucr.orgiucr.org
| Compound | Substituent | Dihedral/Torsion Angle (°) |
| This compound | Nitro Group | 11.36 (2) |
| Amide Group 1 | 60.89 (6) | |
| Amide Group 2 | 34.39 (6) | |
| O1—N1—C1—C2 | 168.48 (10) | |
| C3—C4—C7—O3 | 114.92 (12) | |
| C6—C5—C8—O4 | 142.80 (11) | |
| 4-Nitrophthalonitrile | Nitro Group | 9.80 (13) |
| N-(4-Fluorophenyl)-4-nitrophthalimide | Nitro Group | 10.3 (4) |
In the crystalline state, this compound molecules are organized into an extensive three-dimensional architecture primarily through a network of N—H⋯O hydrogen bonds. researchgate.netnih.goviucr.org The specific orientation of the amide groups prevents intramolecular hydrogen bonds; instead, all N-H protons participate in intermolecular interactions. nih.goviucr.org One of the amide protons (H31) is involved in a bifurcated hydrogen bond. nih.goviucr.orgpsu.edu The oxygen atoms O1 (from the nitro group) and O3 (from an amide group) each act as acceptors for two hydrogen bonds. nih.goviucr.orgpsu.edu This intricate network of hydrogen bonds connects the individual molecules, leading to the formation of a stable supramolecular structure. researchgate.netnih.goviucr.org
In the structural analogue N-(4-fluorophenyl)-4-nitrophthalimide, molecules are linked by C—H···O hydrogen bonds, forming thick sheets. iucr.org Specifically, atom C6 in one molecule donates a hydrogen bond to a nitro oxygen atom (O51) in a neighboring molecule, creating a C(5) chain. iucr.org Concurrently, the adjacent C7 atom donates a hydrogen bond to the other nitro oxygen (O52) of another molecule, generating a C(6) chain. iucr.org The combination of these interactions results in a tripartite sheet structure. iucr.org In 4-nitrophthalonitrile, the crystal packing is sustained by C—H⋯N interactions, which form supramolecular layers with a zigzag topology. nih.gov The study of such non-covalent interactions, including hydrogen and halogen bonds, is crucial for understanding the crystal packing in related haloanilinium salts. beilstein-journals.org
For comparison, the structural analogue N-(4-fluorophenyl)-4-nitrophthalimide also crystallizes in a monoclinic system but with the noncentrosymmetric space group P2₁, containing two molecules per unit cell (Z = 2). iucr.org 4-Nitrophthalonitrile crystallizes in an orthorhombic system with eight molecules in its unit cell (Z = 8). nih.gov
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | T (K) |
| This compound | Monoclinic | P2₁/c | 7.7425 (2) | 9.6634 (2) | 12.1276 (3) | 106.008 (3) | 872.19 (4) | 4 | 100 |
| N-(4-Fluorophenyl)-4-nitrophthalimide | Monoclinic | P2₁ | 3.7492 (13) | 6.9376 (14) | 23.099 (8) | 90.118 (11) | 600.8 (3) | 2 | 120 |
| 4-Nitrophthalonitrile | Orthorhombic | Pca2₁ | 12.8642 (3) | 9.2013 (2) | 13.2578 (3) | 90 | 1569.29 (6) | 8 | 100 |
Spectroscopic Investigations of this compound
Spectroscopic techniques are essential for confirming molecular structure and analyzing functional groups, complementing the data obtained from X-ray crystallography.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. The structures of synthesized this compound and its derivatives have been characterized using FTIR spectrophotometry. ejtas.comresearchgate.net For the related compound 4-nitrophthalimide (B147348), the IR spectrum shows characteristic absorptions for the nitro group. bch.ro Specifically, the symmetric and asymmetric stretching vibrations of the NO₂ group are observed around 1349-1355 cm⁻¹ and 1538-1546 cm⁻¹, respectively. bch.ro In the synthesis of phthalocyanine (B1677752) precursors, the IR spectrum of 4-nitrophthalonitrile, obtained from the dehydration of this compound, shows key bands at 2241 cm⁻¹ (C≡N stretch), and 1538 and 1356 cm⁻¹ (NO₂ asymmetric and symmetric stretches). nih.gov The analysis of vibrational spectra is a standard method for identifying functional groups in newly synthesized compounds. researchgate.netorientjchem.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. The structure of this compound has been confirmed by ¹H and ¹³C NMR. ejtas.comresearchgate.netbch.ro In a study of related phthalic acid derivatives, the ¹H-NMR spectrum of 4-nitrophthalimide showed a distinct doublet for the H-6 proton at 8.07-8.08 ppm. bch.ro The deshielding of specific protons can be a key indicator of structure; for example, in derivatives of this compound, a proton at the 3-position can be significantly deshielded, appearing at approximately 8.3 ppm. benchchem.com ¹³C NMR spectra provide complementary information about the carbon framework of the molecule. bch.rochemicalbook.com The combination of ¹H and ¹³C NMR is a cornerstone of modern structure elucidation. orgchemboulder.comrsc.org
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy Studies
The electronic properties of this compound and its derivatives are primarily investigated using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the molecular structure and the influence of substituents and solvent environments on the compound's photophysical behavior.
In a study focused on synthesizing precursors for phthalocyanine chromogens, 4-nitrophthalimide was characterized using UV-Vis and fluorescence spectroscopy. bch.ro The investigation highlighted the relationship between the compound's structure and its spectroscopic properties, particularly noting the effect of solvent polarity. bch.ro When comparing 4-aminophthalimide (B160930) and 4-aminophthalonitrile (B1265799) in different solvents, researchers observed that fluorescence intensity is significantly influenced by interactions between the solvent and the polar molecules. bch.ro For instance, in dimethylsulfoxide (DMSO), the phthalimide (B116566) derivative exhibited a fluorescence intensity four times higher than the phthalonitrile (B49051) derivative, a phenomenon attributed to weak interactions between the nonpolar solvent and polar molecules. bch.ro Conversely, in water, the phthalonitrile derivative's fluorescence was three times higher due to strong polar solvent-molecule interactions. bch.ro
While detailed spectral data for this compound itself is not extensively published in isolation, its characterization is often a preliminary step in the synthesis of more complex molecules. For example, the synthesis of novel strontium tetranitrophthalocyanine (Sr(II)TNPc) utilized 4-nitrophthalimide as a starting material, and the resulting products were analyzed using Perkin Elmer Lambda 35 (for UV-Vis) and Perkin Elmer LS55 (for fluorescence) spectrophotometers. ubbcluj.ro Similarly, the synthesis of a nickel phthalocyanine complex from this compound involved characterization by UV-Vis spectrophotometry, with the final complex showing an intense Q absorption band around 690 nm when dissolved in DMF. ejtas.com
Table 1: Spectroscopic Analysis of this compound and Related Compounds
| Compound/Derivative | Technique | Instrument/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| 4-Nitrophthalimide | UV-Vis, Fluorescence | DMSO, Water | Characterized as a precursor; fluorescence intensity is solvent-dependent. | bch.ro |
| Strontium Tetranitrophthalocyanine | UV-Vis, Fluorescence | Perkin Elmer Lambda 35 & LS55 | Characterization of a derivative synthesized from 4-nitrophthalimide. | ubbcluj.ro |
High-Resolution Analytical Techniques for Purity Assessment and Analog Characterization (e.g., UPLC-MS/MS, HPLC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are indispensable tools for assessing the purity of this compound and characterizing its analogs.
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), it is recommended to substitute the non-volatile phosphoric acid with a volatile alternative like formic acid to prevent contamination of the MS interface. sielc.com The method is scalable for preparative separation to isolate impurities and is suitable for UPLC applications by using columns with smaller (e.g., 3 µm) particles for faster analysis. sielc.com
The purity of various derivatives of this compound is routinely confirmed using HPLC. For instance, N-Hydroxy-4-nitrophthalimide and N-Methyl-4-nitrophthalimide have been shown to have purities of ≥98.0% and >99.0%, respectively, as determined by HPLC analysis. avantorsciences.comvwr.com
Furthermore, derivatives of this compound serve as labeling agents in complex analytical procedures. N-Chloromethyl-4-nitrophthalimide is used as a derivatizing agent for HPLC analysis. labproinc.comcalpaclab.com In one application, it was used to derivatize lauric acid, with the resulting product quantified by UPLC. tandfonline.com The UPLC analysis was performed with a mobile phase of acetonitrile and 0.1% phosphoric acid (85:15 v/v) at a flow rate of 0.6 mL/min, with detection at a wavelength of 230 nm. tandfonline.com In another instance, Gas Chromatography/Mass Spectrometry (GC/MS) analysis of a plant extract identified this compound as a minor constituent (1.85%). researchgate.net
Table 2: HPLC/UPLC Methods for this compound and Its Derivatives
| Analyte | Technique | Mobile Phase | Key Parameters | Purpose | Reference |
|---|---|---|---|---|---|
| This compound | RP-HPLC | Acetonitrile, Water, Phosphoric Acid | For MS, replace phosphoric acid with formic acid. Scalable for UPLC. | Purity assessment and analysis. | sielc.com |
| N-Hydroxy-4-nitrophthalimide | HPLC | Not specified | - | Purity assessment (≥98.0%). | avantorsciences.com |
| N-Methyl-4-nitrophthalimide | HPLC | Not specified | - | Purity assessment (>99.0%). | vwr.com |
Computational Chemistry and Theoretical Investigations of 4 Nitrophthalamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to model the geometric and electronic structure of 4-nitrophthalamide. benchchem.com Crystal structure analysis of this compound reveals that the nitro and amide substituents are twisted out of the plane of the benzene (B151609) ring. nih.gov Specifically, the dihedral angles are approximately 11.36° for the nitro group, and 60.89° and 34.39° for the two amide groups, respectively. benchchem.comnih.gov This non-planar structure influences its electronic properties and intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net
Table 1: Frontier Molecular Orbital Energies for 4-Nitrophthalimide (B147348)
| Molecular Orbital | Energy (eV) |
|---|---|
| EHOMO | -5.27 |
| ELUMO | -1.57 |
| Energy Gap (ΔE) | 3.70 |
Data sourced from a theoretical investigation using Gaussian 09 software. researchgate.net
A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For the related compound 4-nitrophthalimide , theoretical calculations have been performed to analyze the charge distribution using Mulliken population analysis. researchgate.net These studies revealed that the oxygen atoms of the nitro and carbonyl groups possess a high negative charge. For instance, one of the oxygen atoms was found to have a charge of -0.3573. researchgate.net Such regions of negative potential (typically colored red or yellow on an MEP map) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is vital for understanding intermolecular interactions, including hydrogen bonding, which is significant in the crystal structure of this compound. nih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While extensive MD simulation studies focused specifically on the intermolecular interactions of this compound were not found in the provided search results, this technique is highly relevant for understanding its behavior in different environments, such as in solution.
Studies on the solubility and preferential solvation of the related compound, 4-nitrophthalimide, in various binary solvent mixtures have been conducted. researchgate.netacs.org These investigations utilize thermodynamic models that can be complemented by MD simulations to provide a molecular-level picture of solute-solvent and solvent-solvent interactions. researchgate.net Such simulations could elucidate the hydrogen bonding network and other non-covalent interactions that govern the solubility and crystal growth of this compound.
Theoretical Studies on Excited State Dynamics and Tautomerism Phenomena
Theoretical studies on the excited states of molecules are crucial for understanding their photophysical and photochemical properties. For phthalimide (B116566) derivatives, phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) are of significant interest. benchchem.comsonar.ch ESIPT is a process where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation.
Research on 4-substituted phthalimide Schiff bases shows that they can undergo photoconversion to keto tautomers, leading to emissions with large Stokes shifts. sonar.ch Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to investigate these excited-state dynamics. benchchem.comsonar.ch These calculations can predict the relative energies of different tautomers in the excited state and elucidate the mechanisms of photophysical processes. sonar.ch For this compound, theoretical investigations could clarify whether such tautomeric phenomena are possible and how the nitro and amide groups influence the excited-state potential energy surfaces and deactivation pathways.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data. Quantum chemical calculations can provide theoretical vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra that closely correlate with experimental results. benchchem.comresearchgate.netirjet.net
For instance, in a study on 4-nitrophthalimide , the vibrational and electronic properties were analyzed by computing the FTIR, FT-Raman, and UV-Vis spectra. researchgate.net Discrepancies between theoretical and experimental NMR chemical shifts can be resolved by using DFT calculations to model the shifts and adjusting for parameters like solvent effects. benchchem.com These predictive capabilities are invaluable for confirming molecular structures and understanding the vibrational modes and electronic transitions of this compound. benchchem.comejtas.com
Hyperpolarizability and Electric Dipole Moment Calculations for Non-linear Optical Properties
Molecules with large dipole moments and significant hyperpolarizability are of great interest for applications in non-linear optics (NLO). sigmaaldrich.comnih.gov Computational chemistry provides a direct route to calculate these properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. sigmaaldrich.com
Theoretical calculations have been performed to determine the hyperpolarizability and electric dipole moment for the related compound 4-nitrophthalimide . researchgate.netresearchgate.net These studies, often using DFT methods, help in the design and screening of potential NLO materials. researchgate.netcore.ac.uknih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, a feature present in this compound, is a classic design strategy for enhancing NLO properties. Computational analysis of the dipole moment (μ) and hyperpolarizability (β) can therefore predict the NLO potential of this compound and guide the synthesis of new functional materials. nih.govijert.org
Table 2: List of Mentioned Compounds and PubChem CIDs
| Compound Name | Systematic Name | PubChem CID |
|---|---|---|
| This compound | 4-Nitrobenzene-1,2-dicarboxamide | 13138-53-9 (CAS) epa.gov |
| 4-Nitrophthalimide | 5-Nitroisoindole-1,3-dione | 6969 nih.govfishersci.ficenmed.com |
| Phthalimide | 1H-Isoindole-1,3(2H)-dione | 7393 |
| 4-Nitrophthalonitrile (B195368) | 4-Nitrobenzene-1,2-dicarbonitrile | 79549 |
| 4-Aminophthalamide | 4-Aminobenzene-1,2-dicarboxamide | 135471410 |
Applications and Functionalization in Advanced Materials Science
Precursors for Phthalocyanine (B1677752) Chemistry and Related Macrocycles
4-Nitrophthalamide serves as a crucial intermediate in the synthesis of nitro-substituted phthalocyanines and related macrocyclic compounds. Phthalocyanines are large, aromatic molecules with a wide range of applications due to their intense color, stability, and electronic properties. wikipedia.orgfishersci.ca The synthesis of these macrocycles often begins with simpler, appropriately substituted precursors.
The primary role of this compound in this context is as a direct precursor to 4-nitrophthalonitrile (B195368). benchchem.com This conversion is typically achieved through a dehydration reaction, often using reagents like thionyl chloride in N,N-dimethylformamide (DMF). ejtas.com The resulting 4-nitrophthalonitrile is a key building block for phthalocyanines. benchchem.com The nitrile groups are highly reactive and undergo cyclotetramerization—a process where four molecules of the phthalonitrile (B49051) derivative condense in the presence of a metal salt or a strong base to form the large phthalocyanine ring. ejtas.com
For instance, a synthetic route can start with the nitration of phthalamide (B166641) to produce this compound. ejtas.com This is followed by its dehydration to 4-nitrophthalonitrile. ejtas.com The 4-nitrophthalonitrile can then be used to synthesize various metal-substituted phthalocyanine complexes, such as nickel(II) phthalocyanines. ejtas.com In one documented synthesis, this compound was prepared via the ammonolysis of 4-nitrophthalimide (B147348) and subsequently dehydrated to yield 4-nitrophthalonitrile, which is a critical step for creating phthalocyanine structures.
The presence of the nitro group on the phthalocyanine periphery, originating from the this compound precursor, significantly modifies the electronic properties of the final macrocycle, making it useful for applications in photodynamic therapy, sensors, and photovoltaic cells. benchchem.com For example, ciprofloxacin-substituted nickel phthalocyanines have been synthesized using this pathway, highlighting the utility of this compound in creating high-performance materials. benchchem.comejtas.com
The general synthetic pathway is as follows:
Phthalimide (B116566) → 4-Nitrophthalimide → this compound → 4-Nitrophthalonitrile → Substituted Phthalocyanine
This multi-step process underscores the importance of this compound as an accessible intermediate for introducing the nitro functional group onto the phthalocyanine framework.
Role in the Development of Organic Electronic Materials
The utility of this compound in organic electronic materials is primarily indirect, stemming from its role as a precursor to phthalocyanines. Phthalocyanine compounds themselves have been extensively investigated as active materials in various organic electronic devices. fishersci.ca These applications include their use as photoconductors, in photovoltaic cells (solar cells), and as components in Organic Light Emitting Diodes (OLEDs). benchchem.com
The electronic properties of phthalocyanines can be tuned by adding substituents to their peripheral structure. The nitro group, introduced via this compound, acts as an electron-withdrawing group, which can influence the charge transport characteristics and energy levels of the final phthalocyanine molecule. benchchem.com This tuning is critical for optimizing the performance of organic electronic devices. For example, metal phthalocyanines derived from 4-nitrophthalonitrile (which is synthesized from this compound) are used in applications like photovoltaic cells. benchchem.com
While this compound itself is not typically the active component in the final device, its synthesis is a key step in the production of the functional organic electronic materials. There is more direct research on its corresponding imide, 4-nitrophthalimide, which has been identified as a potentially useful compound in the formulation of electronic materials like semiconductors and conductive polymers. justdial.com However, for this compound, its contribution is currently established as an intermediate in the synthesis of the electronically active phthalocyanine macrocycles.
Application in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching.
Research into the NLO properties of related compounds suggests potential, but direct studies on this compound are limited. For instance, single crystals of the related compound, 4-nitrophthalimide (4-NPT), have been grown and investigated for their NLO properties. researchgate.net Theoretical calculations on 4-nitrophthalimide have been performed to determine its hyperpolarizability and electric dipole moment, which are key indicators of NLO activity. researchgate.net
While one study that synthesized this compound as an intermediate also mentioned the investigation of thermodynamic and NLO properties, the focus was on the final thiadiazole derivatives, not the intermediate itself. dntb.gov.ua Organic molecules with donor-acceptor structures and delocalized π-electrons often exhibit significant NLO properties. ias.ac.in this compound possesses a π-conjugated system (the benzene (B151609) ring) with an electron-withdrawing nitro group (acceptor) and electron-donating amide groups, which could theoretically lead to NLO effects. However, comprehensive experimental data and detailed research findings specifically characterizing the NLO properties of this compound are not widely available in the reviewed literature. Its primary documented role remains that of a precursor to other functional materials. ejtas.com
Integration in Energy Storage Systems, including Lithium-ion Battery Electrolytes
The application of this compound in energy storage systems, particularly in lithium-ion batteries, is not well-documented in current research literature. The focus of research for electrolyte additives in lithium-ion batteries has often been on related imide compounds.
For example, computational studies using density functional theory (DFT) have screened various phthalimide derivatives as potential solid electrolyte interface (SEI) forming additives for lithium-ion batteries. wikipedia.org These additives are crucial for improving the stability and lifespan of batteries. The studies identified compounds like 3-nitrophthalimide (B32571) and phthalimide itself as promising candidates that could offer higher anodic stability compared to the conventional additive, vinylene carbonate. wikipedia.org Furthermore, there is mention of using 4-nitrophthalimide in the context of creating thermally stable separators for lithium-ion batteries.
However, specific research detailing the integration or functional performance of this compound as an electrolyte additive or component in lithium-ion batteries or other energy storage systems is not found in the available search results. Its role in this advanced materials sector appears to be unexplored or at least not prominently reported.
Medicinal Chemistry and Biological Activity of 4 Nitrophthalamide Analogues
Development of Biologically Active Phthalimide (B116566) Scaffolds
The development of biologically active compounds from the 4-nitrophthalamide scaffold often begins with the nitration of phthalimide to produce 4-nitrophthalimide (B147348). labsolu.ca This intermediate serves as a versatile building block for a variety of derivatives. fishersci.ca One common synthetic route involves the reaction of 4-nitrophthalic anhydride (B1165640) with various amines or sulfonamides to introduce diverse substituents. wikipedia.orgflybase.org For instance, a series of 4- and 5-nitro-1,3-dioxoisoindolin-2-yl benzenesulfonamide (B165840) derivatives have been synthesized by reacting benzenesulfonamide derivatives with 4-nitrophthalic anhydride. flybase.org
Another synthetic strategy involves the nucleophilic substitution of the imide hydrogen of this compound. For example, N-aryl derivatives of this compound have been synthesized and evaluated for their biological activities. fishersci.ca The introduction of different aryl groups allows for the fine-tuning of the molecule's properties. Furthermore, this compound can be converted to 4-nitrophthalonitrile (B195368), which is a key intermediate in the synthesis of phthalocyanine (B1677752) complexes with potential therapeutic applications. uni.lulabsolu.ca The reduction of the nitro group to an amino group yields 4-aminophthalamide, which can be further modified to create a new series of derivatives. labsolu.ca These synthetic strategies have led to a diverse library of this compound analogues with a wide spectrum of biological activities.
In Vitro and In Vivo Pharmacological Evaluation
Anti-inflammatory and Analgesic Potentials
Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties. In a study evaluating cyclic imides, a derivative of 5-nitrophthalimide exhibited potent anti-inflammatory activity, with an 82.9% reduction in paw edema in a carrageenan-induced paw edema model in rats. nih.gov Another study on N-aryl phthalimides, including those derived from this compound, showed that these compounds possess significant analgesic activity in the formalin test in mice, comparable to the standard drug indomethacin. researchgate.net The anti-inflammatory mechanism of some phthalimide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov
The following table summarizes the anti-inflammatory activity of selected this compound derivatives:
| Compound | Animal Model | Assay | Result | Reference |
| 5-Nitro Phthalimide Derivative | Rat | Carrageenan-induced paw edema | 82.9% edema inhibition | nih.gov |
| N-Aryl Phthalimide Derivatives | Mice | Formalin test | Significant analgesic activity in both phases | researchgate.net |
Anticonvulsant Activities
Several studies have highlighted the anticonvulsant potential of this compound analogues. A series of N-aryl derivatives of this compound were synthesized and evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced seizures in mice. fishersci.cafishersci.co.uksigmaaldrich.com The results indicated that all the tested analogues possessed anticonvulsant properties, with the 1-naphthyl derivative being the most potent, showing greater activity than the reference drug phenytoin (B1677684) in both tonic and clonic seizures. fishersci.cafishersci.co.uk Docking studies suggested that these compounds interact with the NaV1.2 voltage-gated sodium channel, which is a key target for anticonvulsant drugs. fishersci.cafishersci.co.uk
Antimicrobial Properties (Antibacterial, Antifungal)
This compound and its derivatives have shown promising antimicrobial activity against a range of pathogens. The synthesis of a nickel phthalocyanine complex derived from 4-nitrophthalonitrile demonstrated the potential of these compounds in developing new antimicrobial agents. uni.lulabsolu.ca In another study, some thiourea (B124793) derivatives of this compound exhibited good antifungal activity against various fungal strains. fishersci.ca The mechanism of antimicrobial action for some phthalimide derivatives is thought to involve the inhibition of bacterial DNA gyrase. wikipedia.org
Enzyme Inhibition Studies (e.g., Bacterial DNA Gyrase, Carbonic Anhydrase)
The biological activities of this compound analogues are often attributed to their ability to inhibit specific enzymes.
Bacterial DNA Gyrase: Some phthalimide derivatives have been investigated for their ability to inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. wikipedia.org The inhibition of this enzyme leads to bacterial cell death, making it an attractive target for the development of new antibacterial agents. Ciprofloxacin, a well-known fluoroquinolone antibiotic, functions by inhibiting DNA gyrase. wikipedia.orgfishersci.ca The development of this compound derivatives as DNA gyrase inhibitors is an active area of research.
Carbonic Anhydrase: A series of benzenesulfonamides incorporating 4-nitrophthalimide moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. flybase.orgwikipedia.org These studies revealed that the derivatives were effective inhibitors of hCA II, a physiologically dominant isoform, with inhibition constants (Kis) in the nanomolar range. flybase.org Some compounds also showed inhibitory activity against the tumor-associated isoforms hCA IX and XII. flybase.org The structure-activity relationship studies indicated that the substitution pattern on the phthalimide and benzenesulfonamide rings significantly influences the inhibitory potency and selectivity. flybase.org
The table below presents the inhibitory activity of selected this compound derivatives against carbonic anhydrase isoforms:
| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |
| Benzenesulfonamides with this compound | hCA II | 1.7–887 nM | flybase.org |
| Benzenesulfonamides with this compound | hCA IX | Micromolar range | flybase.org |
| Benzenesulfonamides with this compound | hCA XII | 90–3746 nM | flybase.org |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds.
For anticonvulsant activity , SAR studies on N-aryl derivatives of this compound revealed that the nature of the aryl substituent plays a significant role. fishersci.ca The presence of a 1-naphthyl group resulted in the most potent compound, suggesting that a bulky, lipophilic group at this position enhances activity. fishersci.cafishersci.co.uk
In the context of carbonic anhydrase inhibition , SAR analysis of benzenesulfonamides incorporating this compound showed that the substitution on the benzenesulfonamide ring is critical for potent inhibition. flybase.org The position of the nitro group on the phthalimide ring also influences the inhibitory profile.
Regarding antimicrobial properties , the structural modifications on the this compound scaffold, such as the introduction of a thiourea moiety, have been shown to modulate the antifungal activity. fishersci.ca
These SAR studies provide valuable insights for the rational design and optimization of this compound analogues as promising therapeutic agents for various diseases.
Research on Nitroreductase Substrates
Nitroreductases are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. acs.org This process is crucial for various biological activities, including the metabolic activation of certain antibacterial drugs. acs.org Research has identified this compound as a substrate for certain nitroreductases, highlighting its significance in biochemical studies.
A notable study focused on a nitroreductase (SNR) isolated from the bacterium Streptomyces mirabilis DUT001. nih.gov This enzyme demonstrated the ability to reduce a variety of nitro compounds. The research identified this compound as one of the key chemical intermediates that the enzyme can act upon. nih.gov The enzyme, a homodimer with a subunit molecular weight of approximately 24 kDa, utilizes NADH as a preferred cofactor over NADPH. nih.gov
The catalytic efficiency of the Streptomyces mirabilis nitroreductase for various substrates was determined. While the enzyme showed the highest activity for the reduction of flavin mononucleotide (FMN), it also effectively reduced other nitro compounds, including this compound. nih.gov The study underscores the diverse substrate specificity of this particular nitroreductase. nih.govresearchgate.net
Table 1: Substrates for Nitroreductase from Streptomyces mirabilis DUT001
| Substrate | Classification | Enzyme Activity |
|---|---|---|
| This compound | Chemical Intermediate | Substrate |
| 3-Nitrophthalimide (B32571) | Chemical Intermediate | Substrate |
| Nitrofurazone | Antibacterial Drug | Substrate |
| 2,4-Dinitrotoluene | Priority Pollutant | Substrate |
| 2,4,6-Trinitrotoluene | Priority Pollutant | Substrate |
| 4-Nitro-1,8-naphthalic anhydride | Chemical Intermediate | Substrate |
| Flavin mononucleotide (FMN) | Flavin Cofactor | Substrate (Highest Activity) |
Data sourced from a study on the biochemical characteristics of a nitroreductase from Streptomyces mirabilis DUT001. nih.gov
Herbicidal Activity of Derived Compounds
Research has explored the potential of this compound derivatives as herbicides. smolecule.com A significant development in this area involves the use of this compound as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes. researchgate.netresearchgate.net This reaction, promoted by a chiral thiourea catalyst derived from cinchonine, produces Michael adducts with notable enantioselectivity. researchgate.netresearchgate.net
Preliminary biological testing of these synthesized adducts revealed that some possess moderate to good herbicidal activity. researchgate.netmdpi.com Specifically, their efficacy was observed against cole (a type of cabbage or rapeseed) and barnyard grass at a concentration of 100 μg/mL. researchgate.netresearchgate.net This finding opens an avenue for developing new classes of herbicides based on the this compound scaffold.
Table 2: Herbicidal Activity of this compound Michael Adducts
| Target Weed | Activity Level | Concentration |
|---|---|---|
| Cole | Moderate to Good | 100 µg/mL |
| Barnyard Grass | Moderate to Good | 100 µg/mL |
Activity test results for Michael adducts derived from the reaction of this compound and nitroalkenes. researchgate.netresearchgate.net
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6969 |
| 3-Nitrophthalimide | 77484 |
| Nitrofurazone | 4516 |
| 2,4-Dinitrotoluene | 6114 |
| 2,4,6-Trinitrotoluene | 8376 |
| 4-Nitro-1,8-naphthalic anhydride | 78065 |
| Flavin mononucleotide | 643976 |
| NADH | 5835 |
| NADPH | 5886 |
| Cinchonine | 3034031 |
| Barnyard Grass | N/A (Organism) |
Supramolecular Chemistry and Self Assembly of 4 Nitrophthalamide Derivatives
Design Principles for Hydrogen-Bonded Architectures
The predictable nature of hydrogen bonding, stemming from its strength and directionality, is a cornerstone of supramolecular design and crystal engineering. nih.govresearchgate.net The assembly of 4-nitrophthalamide derivatives is primarily governed by a network of hydrogen bonds involving the amide N-H groups as donors and the oxygen atoms of the amide and nitro groups as acceptors.
In the crystal structure of this compound, the molecule adopts a non-planar conformation. researchgate.net The substituents are twisted out of the benzene (B151609) ring's plane, with dihedral angles of 11.36° for the nitro group and 60.89° and 34.39° for the two amide groups. researchgate.net This twisted arrangement prevents the formation of intramolecular hydrogen bonds, thereby promoting the establishment of an extensive intermolecular hydrogen-bonding network. researchgate.net
The resulting structure is a complex three-dimensional architecture built upon N—H⋯O interactions. researchgate.net Each of the N-H hydrogen atoms participates in hydrogen bonding. One of these interactions is bifurcated, meaning a single hydrogen atom interacts with two acceptor atoms simultaneously. researchgate.net The oxygen atoms of the functional groups play distinct roles as acceptors; both oxygen atoms from one amide group and one from the other participate in accepting hydrogen bonds. researchgate.net This intricate network of interactions demonstrates how the strategic placement of hydrogen bond donors and acceptors on the this compound scaffold directs the assembly into a stable, three-dimensional solid-state structure. researchgate.net
The recognition properties of the nitro group are crucial in this assembly; it is a versatile hydrogen bond acceptor, capable of interacting with both strong N-H donors and weaker C-H donors. researchgate.netrsc.org The strength and geometry of these interactions are influenced by factors such as electronegativity, steric hindrance, and potential resonance assistance within the molecule. nih.govnsf.gov
Table 1: Hydrogen Bond Geometry in Crystalline this compound Data extracted from the crystallographic study of this compound. researchgate.net
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N2—H21···O4 | 0.88(2) | 2.06(2) | 2.930(1) | 171(2) |
| N2—H22···O1 | 0.88(2) | 2.21(2) | 3.033(1) | 156(2) |
| N3—H31···O1 | 0.88(2) | 2.50(2) | 3.197(1) | 137(2) |
| N3—H31···O3 | 0.88(2) | 2.15(2) | 2.934(1) | 149(2) |
| N3—H32···O3 | 0.88(2) | 2.06(2) | 2.929(1) | 171(2) |
Halogen Bonding and Aromatic Interactions in Crystal Engineering
Beyond hydrogen bonding, other non-covalent forces like halogen bonding and aromatic interactions are pivotal tools in the crystal engineering of this compound derivatives. rsc.orgmdpi.com Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govnih.gov Its strength and directionality are comparable to hydrogen bonds, making it a valuable tool for constructing robust supramolecular architectures. nih.govcore.ac.uk While not present in the parent this compound, introducing halogen atoms onto the aromatic ring or on derivative structures would provide a powerful, secondary interaction to work in concert with or in competition against the primary hydrogen-bonding motifs to create novel cocrystals and materials. core.ac.ukrsc.org
Aromatic interactions, particularly π-π stacking, also play a significant role. The electron-deficient nature of the nitro-substituted benzene ring in this compound and its derivatives makes it an excellent candidate for forming stacking arrangements with electron-rich aromatic systems. cam.ac.uk A pertinent example is seen in a cocrystal of the related compound 4-nitrophthalonitrile (B195368) with 1,3,5-trimethoxybenzene. nih.govnih.gov In this structure, the two aromatic components pack in a face-to-face manner, driven by an electron-donor-acceptor interaction. nih.govnih.gov This demonstrates how the aromatic core of this compound derivatives can be utilized to guide assembly through stacking interactions. nih.govnih.gov
Table 2: Aromatic Interaction Parameters in a 4-Nitrophthalonitrile Cocrystal Data from a study on a cocrystal of 4-nitrophthalonitrile and 1,3,5-trimethoxybenzene, serving as a model for potential interactions of this compound derivatives. nih.gov
| Interaction Type | Participating Molecules | Geometric Parameter | Value |
| π-π Stacking | 4-Nitrophthalonitrile & 1,3,5-trimethoxybenzene | Average Interplanar Distance | 3.28 Å |
Self-Assembly in Solution and Solid State
The principles of molecular recognition and interaction that govern crystal engineering also drive the self-assembly of molecules in both solution and the solid state. The solid-state self-assembly of this compound is clearly exemplified by its crystal structure, where intermolecular hydrogen bonds guide the molecules to form a well-defined, three-dimensional architecture. researchgate.net The crystal packing reveals that molecules organize into columns that are aligned along the crystallographic a-axis, representing a highly ordered, self-assembled system. researchgate.net
While detailed studies on the self-assembly of this compound in solution are not extensively documented in the provided sources, the strong and directional hydrogen-bonding capabilities of its amide groups suggest a high potential for forming ordered aggregates in various solvents. Molecules designed with multiple, cooperative hydrogen bonds are known to self-assemble into a variety of structures, such as gels, liquid crystals, and other nanoscale objects. magtech.com.cnresearchgate.net The robust hydrogen-bonding motifs inherent to the this compound structure could foreseeably be exploited to create such supramolecular assemblies in the solution phase.
Conclusion and Future Research Directions
Current Challenges and Unexplored Avenues
Challenges in the field include the development of more sustainable and environmentally friendly synthesis methods. justdial.comjustdial.com This includes reducing the use of harsh reagents and solvents. researchgate.net There is also a need to adhere to increasingly strict environmental and safety regulations. justdial.comjustdial.com Fluctuations in the cost and availability of raw materials can also present challenges to manufacturers. justdial.comjustdial.com
Unexplored avenues include the investigation of novel catalytic systems for the transformations of 4-nitrophthalamide, such as mechanochemical methods, which could offer a more sustainable approach. mdpi.com Further research into the biological activities of its derivatives could lead to the discovery of new therapeutic agents.
Emerging Trends and Prospective Applications
Emerging trends focus on the development of "green" chemistry approaches for the synthesis and application of this compound and its derivatives. There is growing interest in the use of its derivatives in advanced materials, such as organic electronics and sensors. acs.org The development of new and more efficient catalysts for its reactions is also a key area of research. researchgate.net
Prospective applications may arise from ongoing research into new uses for this compound and its derivatives. justdial.comjustdial.com As industries continue to grow, the demand for this compound is expected to increase. justdial.comjustdial.com
Socio-economic Impact and Sustainable Development
The production and use of this compound have a socio-economic impact through its role in the chemical industry, providing employment and contributing to the economy. environmentclearance.nic.in From a sustainable development perspective, the focus is on creating manufacturing processes that are more environmentally benign. This includes minimizing waste, reducing energy consumption, and using renewable resources where possible. environmentclearance.nic.in The development of sustainable practices by manufacturers can also enhance their market appeal. justdial.comjustdial.com
Q & A
Q. How to design a robust protocol for assessing this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Profiling : React with amines (e.g., aniline) in DMF at 50–80°C. Monitor via HPLC (retention time ~5 min). Calculate rate constants (k) using pseudo-first-order kinetics .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., phthalimide derivatives). Optimize stoichiometry (1:1.2 molar ratio) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
